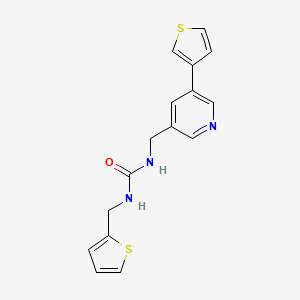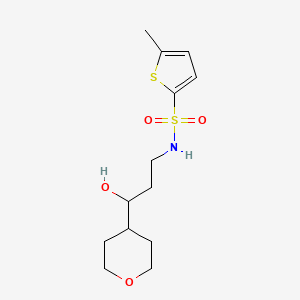
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methylthiophene-2-sulfonamide, also known as PXS-4728A, is a promising drug candidate that has been developed for the treatment of various diseases, including type 2 diabetes, Alzheimer's disease, and inflammatory bowel disease. This compound belongs to a class of molecules called sulfonamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity in Medicinal Chemistry
Compounds incorporating both pyrazoline and sulfonamide pharmacophores, such as the derivatives synthesized in the studies by Ozmen Ozgun et al. (2019) and Kucukoglu et al. (2016), exhibit significant bioactivity, including inhibition of carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are targets for various therapeutic applications, suggesting potential utility in designing drugs for diseases related to enzyme dysregulation. The low cytotoxicity towards non-tumor cells further indicates their suitability for further pharmacological development (Ozmen Ozgun et al., 2019) (Kucukoglu et al., 2016).
Enhancements in Organic Electronics and Materials Science
A noteworthy application in materials science is found in the domain of organic electronics, where derivatives of thiophene sulfonamides and related structures are utilized. Zeng et al. (2020) discussed the doping of Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride, enhancing its work function and conductivity. This advancement significantly improves the power conversion efficiency of organic solar cells, showcasing the importance of sulfonamide derivatives in modifying electronic material properties for better performance in energy conversion devices (Zeng et al., 2020).
Antimicrobial and Antiproliferative Properties
Another significant area of application is the development of compounds with antimicrobial and antiproliferative properties. For instance, El‐Emary et al. (2002) synthesized heterocycles based on benzene sulfonamido pyrazole that exhibited antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. Similarly, compounds synthesized by Pawar et al. (2018) demonstrated in-vitro antiproliferative activity against various cancer cell lines, indicating their potential as antiproliferative agents (El‐Emary et al., 2002) (Pawar et al., 2018).
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-10-2-3-13(19-10)20(16,17)14-7-4-12(15)11-5-8-18-9-6-11/h2-3,11-12,14-15H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVYLOBYVKKVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2985731.png)
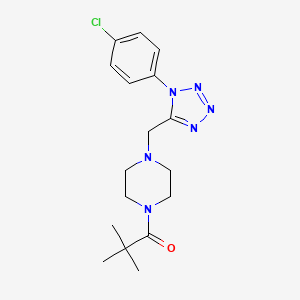
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)

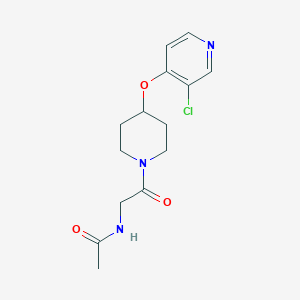
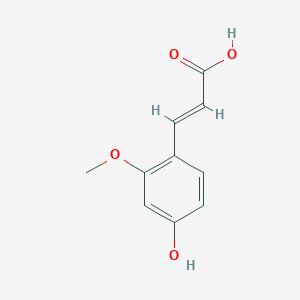
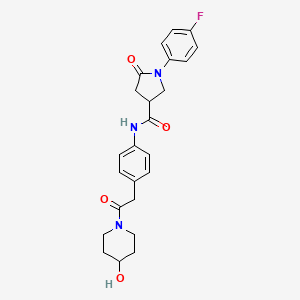
![N-[2-[(2-Chlorophenyl)methyl-cyclopentylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985746.png)
![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)


![Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2985751.png)
![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)
